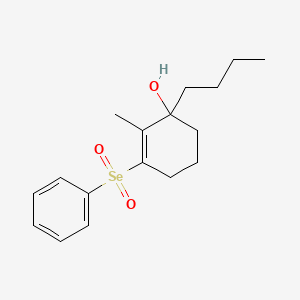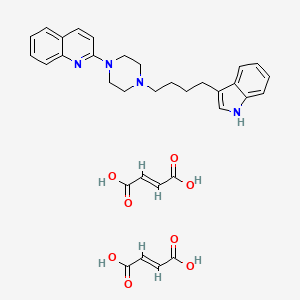
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole is then subjected to further functionalization to introduce the butyl and piperazine groups.
The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene . The final step involves the coupling of the indole-piperazine intermediate with the quinoline derivative, followed by the formation of the dimaleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole, piperazine, and quinoline derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate the activity of dopamine receptors. The quinoline structure can inhibit certain enzymes involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline: Lacks the dimaleate salt but has similar pharmacological properties.
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dihydrochloride: Another salt form with different solubility and stability properties.
Uniqueness
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of indole, piperazine, and quinoline moieties, which allows it to interact with multiple biological targets and exhibit a broad range of pharmacological activities .
Propriétés
Numéro CAS |
75410-85-4 |
|---|---|
Formule moléculaire |
C33H36N4O8 |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-[4-(1H-indol-3-yl)butyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C25H28N4.2C4H4O4/c1-3-10-23-20(7-1)12-13-25(27-23)29-17-15-28(16-18-29)14-6-5-8-21-19-26-24-11-4-2-9-22(21)24;2*5-3(6)1-2-4(7)8/h1-4,7,9-13,19,26H,5-6,8,14-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
FZCUXGACKBZXLD-LVEZLNDCSA-N |
SMILES isomérique |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCCCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCCCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


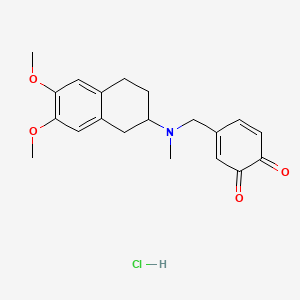
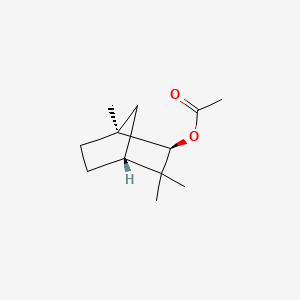
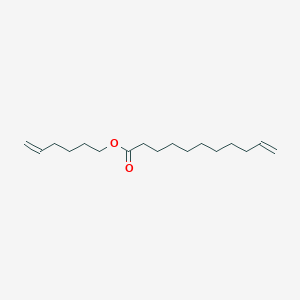


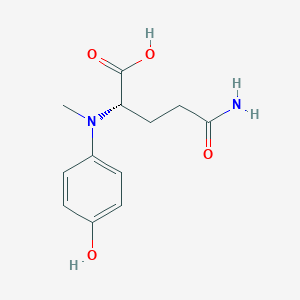
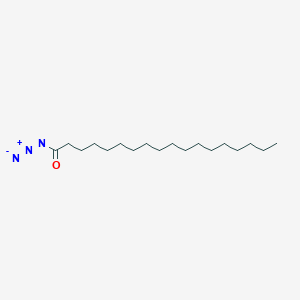
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
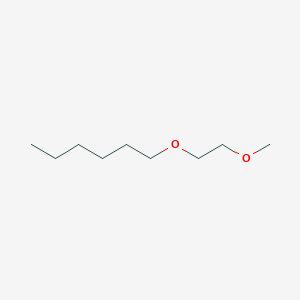
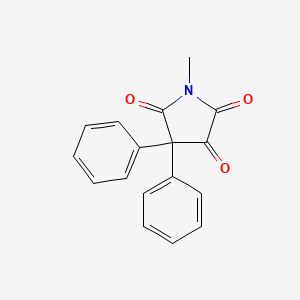
silane](/img/structure/B14435797.png)

